Diethyl (2-iodoethyl)phosphonate
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Overview
Description
Diethyl (2-iodoethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-iodoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-iodoethyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with 2-iodoethanol under suitable conditions to yield this compound .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, diethyl phosphonate can be coupled with 2-iodoethyl bromide in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product, often involving the use of microwave irradiation to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-iodoethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Cycloaddition Reactions: It can act as an electrophilic dienophile or dipolarophile in [4+2] and [3+2] cycloaddition reactions.
Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, bases such as potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted phosphonates, while cycloaddition reactions can produce complex cyclic structures .
Scientific Research Applications
Diethyl (2-iodoethyl)phosphonate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: It is employed in the development of advanced materials with unique properties, such as flame retardants and plasticizers.
Agrochemicals: It is used in the synthesis of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Mechanism of Action
The mechanism of action of diethyl (2-iodoethyl)phosphonate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity . In agrochemicals, it can disrupt metabolic pathways in plants, leading to their selective inhibition .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl (2-iodoethyl)phosphonate include:
Diethyl (iodoethynyl)phosphonate: Another iodo-substituted phosphonate with similar reactivity.
Diethyl phosphonate: The parent compound without the iodoethyl group.
Bisphosphonates: Used in medicinal chemistry for the treatment of osteoporosis.
Uniqueness
This compound is unique due to its specific reactivity conferred by the 2-iodoethyl group. This makes it particularly useful in cycloaddition reactions and as a precursor for the synthesis of complex molecules .
Properties
IUPAC Name |
1-diethoxyphosphoryl-2-iodoethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14IO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWKNMRMNHERBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCI)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14IO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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